Caflanone, also known as Isocannflavin B, is a flavonoid compound derived from Cannabis sativa. Its chemical formula is C21H20O6, and it is characterized by a complex structure that includes multiple hydroxyl groups and a carbonyl group, contributing to its unique properties and biological activities . Caflanone is part of a larger class of compounds known for their potential therapeutic effects, particularly in the context of inflammation and viral infections.
These reactions are crucial for understanding the compound's stability and interactions within biological systems.
Caflanone exhibits significant biological activities, particularly in anti-inflammatory and antiviral contexts:
The synthesis of Caflanone typically involves several steps starting from naturally occurring flavonoid precursors. Common methods include:
Caflanone has various applications across different fields:
Caflanone shares structural similarities with several other flavonoids but possesses unique features that distinguish it:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Quercetin | Contains multiple hydroxyl groups | Known for broad antioxidant properties |
Kaempferol | Similar flavonoid backbone | Exhibits strong anti-cancer activity |
Apigenin | Flavonoid with distinct aromatic rings | Notable for neuroprotective effects |
Cannflavin A | Derived from Cannabis sativa | Exhibits unique anti-inflammatory properties |
Isocannflavin A | Close structural relative | Different biological activity profile |
Caflanone's unique combination of structural elements contributes to its specific biological activities, setting it apart from these similar compounds.
Caflanone exhibits the molecular formula C21H20O6 with a molecular weight of 368.4 grams per mole [1] [5]. The compound shares this molecular formula with several other biologically active compounds, including curcumin and cannflavin B, though their structural arrangements differ significantly [6]. The exact mass of caflanone is precisely 368.12598835 Da, as determined through high-resolution mass spectrometry [1].
Table 1: Basic Chemical Properties of Caflanone
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C21H20O6 | PubChem CID 44562555 [1] |
Molecular Weight | 368.4 g/mol | PubChem CID 44562555 [1] |
CAS Registry Number | 199167-23-2 | PubChem CID 44562555 [1] |
Alternative Names | Isocannflavin B, FBL-03G | DrugBank DB17263 [5] |
Chemical Classification | Prenylated flavone | Cannabis flavonoid research [2] |
Stereochemistry | Achiral | NCATS Inxight Drugs [7] |
The International Union of Pure and Applied Chemistry (IUPAC) name for caflanone is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one [1] [8]. This nomenclature reflects the compound's complex structural features, including the chromen-4-one core, multiple hydroxyl groups, a methoxy substitution, and a prenyl side chain [1].
The compound's structure is characterized by a benzopyran backbone with specific substitution patterns that distinguish it from other flavonoids [9]. The presence of the prenyl group at position 8 differentiates caflanone from its naturally occurring counterparts, contributing to its unique biological properties [3].
Table 2: Structural Identifiers for Caflanone
Identifier Type | Value |
---|---|
SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C [1] |
InChI | InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3 [1] |
InChIKey | IHRNYHWGJUMPFJ-UHFFFAOYSA-N [1] |
ChEMBL ID | CHEMBL508977 [1] |
DrugBank ID | DB17263 [5] |
Caflanone is classified as an achiral compound, meaning it does not possess any stereogenic centers that would give rise to optical isomers [7]. The molecule contains zero defined stereocenters and zero E/Z centers, as confirmed by computational analysis [1]. This achiral nature is reflected in the compound's lack of optical activity, with no measurable rotation when examined under polarized light [7].
The absence of stereochemistry in caflanone simplifies its synthesis and analytical characterization compared to chiral compounds that may exist as multiple stereoisomers [7]. This property is particularly relevant for pharmaceutical development, as it eliminates concerns about different biological activities between enantiomers [7].
Table 3: Computed Chemical Properties of Caflanone
Property | Value | Computation Method |
---|---|---|
XLogP3-AA | 4.6 | XLogP3 3.0 [1] |
Hydrogen Bond Donor Count | 3 | Cactvs 3.4.8.18 [1] |
Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.8.18 [1] |
Rotatable Bond Count | 4 | Cactvs 3.4.8.18 [1] |
Topological Polar Surface Area | 96.2 Ų | Cactvs 3.4.8.18 [1] |
Heavy Atom Count | 27 | PubChem [1] |
Defined Stereocenters | 0 | PubChem [1] |
E/Z Centers | 0 | PubChem [1] |
Caflanone typically appears as a yellow crystalline solid at room temperature, which is characteristic of prenylated flavones . The compound exhibits high lipophilicity, as indicated by its XLogP3-AA value of 4.6, suggesting limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide and methanol [1] .
The compound's high lipophilicity is attributed to the presence of the prenyl side chain and the overall hydrophobic nature of the flavonoid backbone . This property significantly influences its bioavailability and membrane permeability characteristics . The topological polar surface area of 96.2 Ų indicates moderate polarity, which is consistent with the presence of multiple hydroxyl groups and the methoxy substituent [1].
Caflanone demonstrates stability under standard storage conditions when kept sealed and dry at room temperature . The compound's crystalline nature has been confirmed through differential scanning calorimetry studies, which have shown specific melting characteristics [11].
Table 4: Physical Properties of Caflanone
Property | Description | Notes |
---|---|---|
Appearance | Crystalline solid | Typical for flavonoid compounds |
Color | Yellow crystalline solid | Characteristic of prenylated flavones |
Physical State | Solid at room temperature | Standard conditions (25°C, 1 atm) |
Crystallinity | Crystalline structure | Confirmed by differential scanning calorimetry [11] |
Solubility Profile | Soluble in organic solvents; Limited water solubility | High lipophilicity indicated by XLogP3-AA value of 4.6 [1] |
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural confirmation and purity assessment of caflanone . Both proton Nuclear Magnetic Resonance and carbon-13 Nuclear Magnetic Resonance spectroscopy have been employed to verify the compound's structural integrity and substitution patterns .
The Nuclear Magnetic Resonance spectroscopic data for caflanone reveals characteristic signals corresponding to the various functional groups present in the molecule . The aromatic protons in the A and B rings appear in the typical downfield region, while the prenyl side chain protons exhibit distinct chemical shifts that confirm the presence of the 3-methylbut-2-enyl substituent .
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule, with the carbonyl carbon at position 4 appearing in the characteristic region around 170-185 parts per million, typical for flavonoid ketones [13]. The methoxy carbon and the various aromatic carbons each display distinct chemical shifts that allow for complete structural assignment [13].
Mass spectrometry analysis of caflanone confirms the molecular ion peak at mass-to-charge ratio 368.4, corresponding to the molecular weight of the compound [14]. The fragmentation patterns observed in tandem mass spectrometry are consistent with those expected for prenylated flavones, showing characteristic losses of functional groups and ring fragmentations .
The mass spectrometric fragmentation of caflanone follows predictable pathways typical of flavonoid compounds [15]. The molecular ion undergoes alpha-cleavage adjacent to the carbonyl group, resulting in the formation of diagnostic fragment ions [16]. Additionally, the prenyl side chain contributes to specific fragmentation patterns that aid in structural identification .
High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and enable the differentiation of caflanone from other isomeric compounds . The exact mass of 368.12598835 Da allows for accurate identification even in complex mixtures [1].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in caflanone [17]. The carbonyl stretch appears around 1700 reciprocal centimeters, which is typical for the ketone functionality in flavonoids [18]. The hydroxyl groups contribute to a broad absorption band around 3400 reciprocal centimeters, indicating the presence of phenolic hydroxyl groups [18].
Aromatic carbon-carbon stretching vibrations are observed around 1600 reciprocal centimeters, confirming the presence of the benzene rings in the flavonoid structure [18]. The prenyl side chain contributes additional absorption bands in the aliphatic carbon-hydrogen stretching region around 2900-3000 reciprocal centimeters [18].
Ultraviolet-visible spectroscopy of caflanone shows characteristic absorption maxima at 290 nanometers and 350 nanometers, which are typical for flavonoid compounds [14]. These absorption bands arise from the conjugated system within the flavonoid structure, particularly the extended conjugation involving the chromen-4-one core [14].
The absorption at 350 nanometers has been specifically utilized in analytical applications, including the determination of encapsulation efficiency in nanoparticle formulations [14]. The distinct ultraviolet absorption profile allows for quantitative analysis and monitoring of the compound in various pharmaceutical applications [14].
Table 5: Spectroscopic Characterization of Caflanone
Technique | Key Characteristics | Applications | Reference |
---|---|---|---|
UV-Visible Spectroscopy | Absorption maxima at 290 nm and 350 nm | Quantitative analysis, encapsulation efficiency studies | Nanoparticle studies [14] |
Mass Spectrometry | Molecular ion peak at m/z 368.4; characteristic fragmentation patterns | Molecular weight confirmation, structural elucidation | General principles |
NMR Spectroscopy | Proton and carbon-13 NMR for structural confirmation | Structure verification, substitution pattern analysis | Characterization protocols |
Infrared Spectroscopy | C=O stretch (~1700 cm⁻¹), O-H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹) | Functional group identification, purity assessment | Standard IR analysis [18] |
Caflanone, also known as Isocannflavin B, represents a distinctive member of the cannflavin family of prenylated flavonoids derived from Cannabis sativa [1] [2]. The cannflavin family consists of four primary compounds: Cannflavin A, Cannflavin B, Cannflavin C, and Isocannflavin B (Caflanone), each sharing a common chrysoeriol backbone but differing in the position and type of prenyl substitution [3] [4].
The cannflavin family exhibits a characteristic biosynthetic pathway that branches from the general flavonoid biosynthesis route through the action of specific Cannabis sativa enzymes [5] [6]. The pathway initiates with luteolin, which undergoes O-methylation by CsOMT21 to form chrysoeriol, followed by regiospecific prenylation catalyzed by CsPT3 prenyltransferase [5] [7]. This enzymatic process distinguishes the cannflavin family from other prenylated flavonoids found throughout the plant kingdom.
Table 1: Structural Comparison of Cannflavin Family Members
Compound | Molecular Formula | Molecular Weight (g/mol) | Prenyl Group Location | Prenyl Group Type | Core Structure | CAS Number |
---|---|---|---|---|---|---|
Caflanone (Isocannflavin B) | C21H20O6 | 368.4 | C-8 | Prenyl (C5) | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | 199167-23-2 |
Cannflavin A | C26H28O6 | 436.5 | C-6 | Geranyl (C10) | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | 76735-57-4 |
Cannflavin B | C21H20O6 | 368.4 | C-6 | Prenyl (C5) | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | 76735-58-5 |
Cannflavin C | C26H28O6 | 436.5 | C-8 | Geranyl (C10) | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | 1086463-05-9 |
Caflanone shares the fundamental chrysoeriol core structure with all cannflavin family members, characterized by 5,7-dihydroxy substitution on ring A, 4-hydroxy-3-methoxy substitution on ring B, and a carbonyl group at position C-4 [1] [8]. The distinguishing feature of Caflanone lies in its C-8 prenylation pattern with a five-carbon isoprenoid unit, which differentiates it from Cannflavin B that carries the same prenyl group at the C-6 position [8] [9].
The prenylation pattern significantly influences the three-dimensional conformation and molecular interactions of each cannflavin [3] [4]. Caflanone's C-8 prenylation creates a unique spatial arrangement that affects its binding affinity to various biological targets, as evidenced by its potent antiviral activity against human coronavirus with an EC50 of 0.42 μM [10]. This positional isomerism demonstrates how subtle structural modifications within the cannflavin family can lead to distinct pharmacological profiles while maintaining the core flavonoid bioactivity framework.
The designation of Caflanone as Isocannflavin B reflects its structural relationship to Cannflavin B, where the prenyl group attachment site represents the primary distinguishing characteristic [2] [11]. Both compounds share identical molecular formulas (C21H20O6) and molecular weights (368.4 g/mol), making them constitutional isomers that differ solely in the positional arrangement of the prenyl substituent [1] [8].
Table 2: Comparative Analysis of Caflanone and Isocannflavin B Properties
Property | Caflanone | Cannflavin B (Reference) |
---|---|---|
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
Molecular Formula | C21H20O6 | C21H20O6 |
Exact Mass (Da) | 368.125988364 | 368.125988364 |
Hydrogen Bond Donors | 3 | 3 |
Hydrogen Bond Acceptors | 6 | 6 |
Rotatable Bonds | 4 | 4 |
Topological Polar Surface Area (Ų) | 96.22 | 96.22 |
LogP | 4.6 | 4.5 |
Melting Point (°C) | 299 | Not reported |
Boiling Point (°C) | 605.5±55.0 | Not reported |
Density (g/cm³) | 1.342±0.06 | Not reported |
The positional isomerism between Caflanone and Cannflavin B creates distinct conformational preferences that influence their biological activities [9] [12]. The C-8 prenylation in Caflanone positions the lipophilic prenyl chain in closer proximity to the carbonyl oxygen at C-4, potentially creating intramolecular interactions that stabilize specific conformations [13]. This contrasts with Cannflavin B's C-6 prenylation, which places the prenyl group adjacent to the 5-hydroxyl group, allowing for different hydrogen bonding patterns and molecular orientations.
Nuclear Magnetic Resonance spectroscopic analysis reveals subtle but significant differences in the chemical environments of both compounds [3]. The C-8 prenylation in Caflanone affects the electronic distribution around the A-ring, particularly influencing the chemical shifts of the 6-H and 5-OH protons compared to Cannflavin B [3] [14]. These spectroscopic distinctions reflect the altered electronic environments created by the different prenylation patterns.
The differential biological activities between Caflanone and Cannflavin B underscore the importance of prenyl group positioning in determining pharmacological outcomes [15] [12]. While both compounds demonstrate anti-inflammatory properties characteristic of the cannflavin family, Caflanone exhibits enhanced antiviral activity, particularly against coronaviruses, with binding affinity to the ACE2 metalloproteinase domain [10] [16]. This enhanced antiviral potency may result from the C-8 prenyl group's favorable positioning for interactions with specific protein binding sites that are less accessible to the C-6 isomer.
The structure-activity relationships governing Caflanone's biological activities arise from the complex interplay between its flavonoid backbone and prenyl substitution pattern [17] [18]. The prenylation of flavonoids generally enhances bioactivity by increasing lipophilicity, improving membrane permeability, and creating additional hydrophobic interaction sites [17] [19]. In Caflanone, these effects are magnified by the specific C-8 positioning of the prenyl group.
Table 3: Structure-Activity Relationship Framework for Caflanone
Structural Feature | Impact on Activity | Mechanism | Reference Activity |
---|---|---|---|
Prenyl Group Position | C-8 position enhances specific binding interactions | Hydrophobic pocket interactions | Antiviral (EC50: 0.42 μM) |
Prenyl Group Type | C5 prenyl groups provide optimal membrane affinity | Cell membrane permeability | Anti-inflammatory |
Hydroxyl Groups (Ring A) | 5,7-dihydroxy pattern essential for binding | Metal coordination and H-bonding | Enzyme inhibition |
Hydroxyl Groups (Ring B) | 4'-hydroxy critical for hydrogen bonding | Protein binding specificity | Receptor binding |
Methoxy Substitution | 3'-methoxy increases selectivity | Reduces metabolic degradation | Metabolic stability |
Double Bond (C2-C3) | Maintains planar conjugated system | π-π stacking interactions | DNA/protein interactions |
Carbonyl Group (C4) | Essential for flavone backbone stability | Electrophilic character for binding | Covalent binding potential |
Lipophilicity Enhancement | Prenylation increases bioactivity 30-fold | Enhanced cellular uptake | Bioavailability enhancement |
The hydroxylation pattern of Caflanone follows established structure-activity relationships for flavonoids, where the 5,7-dihydroxy arrangement on ring A provides optimal metal chelation and hydrogen bonding capabilities [20] [21]. The 4'-hydroxy group on ring B serves as a critical hydrogen bond donor, while the adjacent 3'-methoxy group modulates electronic properties and reduces susceptibility to metabolic oxidation [22] [23].
The prenyl group's contribution to bioactivity extends beyond simple lipophilicity enhancement [17] [24]. The C-8 position creates a unique molecular architecture that facilitates specific protein-ligand interactions through hydrophobic complementarity [19] [25]. This positioning allows the prenyl chain to occupy hydrophobic binding pockets while maintaining the flavonoid core's capacity for hydrogen bonding and π-π interactions with aromatic amino acid residues [26] [27].
Molecular modeling studies indicate that Caflanone's C-8 prenylation creates favorable binding geometries with viral protease active sites, particularly the ACE2 metalloproteinase domain [10]. The prenyl group's flexibility enables induced-fit binding mechanisms, where conformational adjustments optimize complementarity between the ligand and protein binding site [28] [29]. This adaptability represents a key advantage of prenylated flavonoids over rigid, non-prenylated analogues.
The molecular interactions governing Caflanone's biological activities involve multiple non-covalent binding mechanisms that work synergistically to achieve high-affinity protein binding [30] [31]. Understanding these determinants provides insight into the compound's selectivity and potency across different biological targets.
Table 4: Key Structural Determinants of Molecular Interactions for Caflanone
Determinant Category | Key Structural Elements | Target Binding Sites | Binding Affinity Range | Geometric Requirements | Biological Significance |
---|---|---|---|---|---|
Hydrophobic Interactions | Prenyl group, aromatic rings | Hydrophobic pockets, membrane domains | Moderate to strong | Complementary shape matching | Membrane permeability, protein binding |
Hydrogen Bonding | 5,7-OH, 4'-OH, 3'-OCH3 | Active site residues, enzyme cavities | Strong | Optimal H-bond geometry (1.8-2.5 Å) | Enzyme inhibition, receptor activation |
π-π Stacking | Planar flavone backbone | Aromatic amino acids (Phe, Trp, Tyr) | Moderate | Parallel or T-shaped orientation | DNA intercalation, protein stabilization |
Van der Waals Forces | Compact molecular geometry | Complementary surface areas | Weak to moderate | Close contact (<4.0 Å) | Non-specific binding, solubility |
Electrostatic Interactions | Polar hydroxyl groups | Charged residues (Arg, Lys, Asp, Glu) | Strong | Appropriate charge distribution | Ion channel modulation, transport |
Hydrophobic interactions represent the primary driving force for Caflanone's membrane association and protein binding [31] [32]. The prenyl group creates a lipophilic domain that readily partitions into hydrophobic environments, including cell membrane lipid bilayers and protein hydrophobic pockets [23] [25]. The aromatic ring system provides additional hydrophobic surface area while maintaining the rigidity necessary for specific molecular recognition [29].
Hydrogen bonding interactions are crucial for Caflanone's specificity and binding affinity [33] [34]. The hydroxyl groups at positions 5, 7, and 4' serve as both hydrogen bond donors and acceptors, creating multiple opportunities for complementary interactions with protein residues [35] [36]. The optimal hydrogen bond geometry requires precise spatial arrangement, with donor-acceptor distances typically ranging from 1.8 to 2.5 Ångströms [37].
The planar flavone backbone enables π-π stacking interactions with aromatic amino acid residues, particularly phenylalanine, tryptophan, and tyrosine [27] [28]. These interactions can occur in parallel or T-shaped configurations, depending on the geometric constraints of the binding site [38] [39]. π-π stacking contributes significantly to binding affinity and provides a mechanism for DNA intercalation and protein stabilization.
Table 5: Caflanone Bioactivity Profile and Molecular Targets
Target/Bioactivity | IC50/EC50 (μM) | Activity Type | Binding Mechanism |
---|---|---|---|
Human Coronavirus OC43 | 0.42 | Antiviral | ACE2 metalloproteinase domain binding |
ABL-2 Kinase | 0.27 | Kinase inhibition | ATP-competitive inhibition |
Cathepsin L | 3.28 | Protease inhibition | Active site binding |
AXL Receptor | <5.0 | Receptor antagonism | Receptor binding domain interaction |
Interleukin-1β | 2.4 | Anti-inflammatory | Cytokine production inhibition |
Interleukin-6 | 9.1 | Anti-inflammatory | Signaling pathway modulation |
TNF-α | 8.7 | Anti-inflammatory | NF-κB pathway interference |
PI4Kiiiβ | 0.136 | Kinase inhibition | Allosteric modulation |
CK2a2 | 0.038 | Kinase inhibition | Active site competitive binding |
JAK2 | 1.85 | Kinase inhibition | JAK-STAT pathway inhibition |